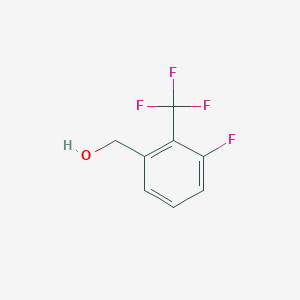

3-Fluoro-2-(trifluoromethyl)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

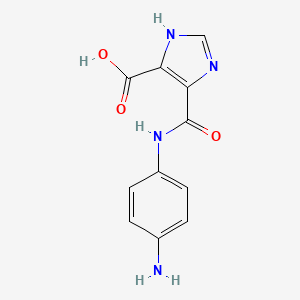

Description

3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H6F4O . It is known to enhance the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol consists of 8 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 .

Physical And Chemical Properties Analysis

The molecular weight of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is 194.13 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

C8H6F4O C_8H_6F_4O C8H6F4O

), focusing on six distinct applications. Each application is detailed in its own section with clear and descriptive headings.Pharmaceutical Intermediate

3-Fluoro-2-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs .

Material Science

In material science, this compound can be used to modify surface properties of materials. Its fluorinated benzyl group can impart hydrophobic characteristics to surfaces, which is beneficial for creating water-resistant coatings .

Chemical Synthesis

This alcohol serves as a building block in organic synthesis, especially in the construction of complex molecules. It can undergo various chemical reactions, including oxidation to form benzaldehydes, which are key intermediates in the synthesis of more complex structures .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol can be used as a standard or reference compound in chromatographic analysis due to its unique chemical structure, which provides distinct chromatographic behavior .

Catalysis

The compound finds application in catalysis, particularly in reactions where a fluorinated aromatic moiety is required. It can act as a ligand or a co-catalyst in various catalytic cycles, influencing the reaction pathway and yield .

Agrochemical Research

In agrochemical research, the trifluoromethyl group is known for its bioactivity. Therefore, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol can be used in the development of new agrochemicals, such as pesticides or herbicides, where the addition of fluorine atoms can enhance the activity and stability of these compounds .

Safety And Hazards

properties

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLGIHLFVHJXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379220 |

Source

|

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

CAS RN |

261951-83-1 |

Source

|

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)